6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid hydrochloride
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Overview
Description
6,6-Dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid hydrochloride is a synthetic organic compound known for its unique spirocyclic structure. This compound features a sulfur atom in a six-membered ring fused to a nitrogen-containing three-membered ring, making it a spiro compound. The presence of carboxylic acid and hydrochloride groups further enhances its chemical reactivity and solubility in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid hydrochloride typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step often involves the cyclization of a suitable precursor containing both sulfur and nitrogen atoms. This can be achieved through intramolecular nucleophilic substitution reactions.
Oxidation: The sulfur atom in the spirocyclic core is oxidized to form the sulfone group. Common oxidizing agents include hydrogen peroxide or peracids.
Carboxylation: Introduction of the carboxylic acid group is typically done through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Hydrochloride Formation: The final step involves the conversion of the free carboxylic acid to its hydrochloride salt, usually by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,6-Dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at the sulfur atom, potentially forming sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or thioethers, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
6,6-Dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The sulfone group can participate in redox reactions, altering the redox state of biological molecules and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
6,6-Dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid: Lacks the hydrochloride group, which may affect its solubility and reactivity.
6,6-Dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide:
Uniqueness
The presence of both the sulfone and carboxylic acid groups in 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid hydrochloride makes it particularly versatile in chemical reactions and applications. Its spirocyclic structure also provides unique steric and electronic properties that can be exploited in various fields of research.
This compound’s unique combination of functional groups and structural features distinguishes it from other similar compounds, making it a valuable molecule for scientific investigation and industrial applications.
Properties
CAS No. |
2680536-46-1 |
---|---|
Molecular Formula |
C7H12ClNO4S |
Molecular Weight |
241.7 |
Purity |
95 |
Origin of Product |
United States |
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